3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride
Overview
Description
“3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride” is a chemical compound with the CAS Number: 911462-07-2 . It is a powder with a molecular weight of 195.69 .
Molecular Structure Analysis
The molecular formula of “3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride” is C5H11NO2 . The InChI is InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3-1 .Physical And Chemical Properties Analysis
The molecular weight of “3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride” is 195.69 . It is a powder .Scientific Research Applications
Antimicrobial and Antifungal Activity
3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride and its derivatives have been explored for their antimicrobial properties. Notably, a study found that certain derivatives exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Additionally, some compounds demonstrated significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Biosynthesis Inhibition
Another aspect of research involves using derivatives of this compound in the biosynthesis of mycolic acids, a crucial component in mycobacterial cell walls. Studies have synthesized related analogues, such as methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, and investigated their role as potential inhibitors of mycolic acid biosynthesis (Hartmann et al., 1994).
Fluorescent Derivatisation in Biological Assays
The compound has been used in fluorescent derivatisation of amino acids. Derivatives like 3-(Naphthalen-1-ylamino)propanoic acid coupled with amino acids result in strongly fluorescent compounds, useful in biological assays (Frade et al., 2007).
Synthesis of Hybrid Molecules for Anticonvulsant and Antinociceptive Activity
Research has also been conducted on synthesizing hybrid molecules derived from 3-methyl-2-[(propan-2-yl)amino]butanoic acid for potential anticonvulsant and antinociceptive activities. These hybrid molecules combine elements of known antiepileptic drugs (Kamiński et al., 2016).
Enantioselective Synthesis for Neuroexcitant Studies
The enantioselective synthesis of both enantiomers of derivatives of this compound has been explored for neuroexcitant studies. This research is significant in understanding the stereochemistry's role in biological activity (Pajouhesh et al., 2000).
Antimicrobial Agent Synthesis
Derivatives of 3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride have been synthesized and evaluated for their potential as antimicrobial agents. This includes exploring the structural and functional properties of these derivatives (Doraswamy & Ramana, 2013).
Safety And Hazards
properties
IUPAC Name |
3-methyl-2-(propan-2-ylamino)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(2)7(8(10)11)9-6(3)4;/h5-7,9H,1-4H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUYCHMVDACCKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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